molecular formula C4H6O2 B586769 gamma-Butyrolactone-d4 CAS No. 1224441-94-4

gamma-Butyrolactone-d4

Cat. No. B586769
M. Wt: 90.114
InChI Key: YEJRWHAVMIAJKC-VEPVEJTGSA-N
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Description

Gamma-Butyrolactone (GBL) is a hygroscopic, colorless, water-miscible liquid with a weak, characteristic odor . It is the simplest 4-carbon lactone and is mainly used as an intermediate in the production of other chemicals, such as N-methyl-2-pyrrolidone . In humans, GBL acts as a prodrug for gamma-hydroxybutyric acid (GHB) and is often used as a recreational drug .


Synthesis Analysis

Gamma-Butyrolactone is produced industrially by dehydrogenation of 1,4-butanediol at a temperature of 180–300 °C and atmospheric pressure in the presence of a copper catalyst . Recent advances in the construction of gamma-butyrolactone have been reported, considering synthetic efficiency, feasibility, and green chemistry .


Molecular Structure Analysis

The molecular formula of gamma-Butyrolactone is C4H6O2 . It is a five-membered lactone moiety, which consists of an aliphatic five-member ring with four carbon atoms, one oxygen atom, and bears a ketone group on the carbon adjacent to the oxygen atom .


Chemical Reactions Analysis

Gamma-Butyrolactone is a precursor of gamma-hydroxybutyric acid (GHB). It blocks dopamine release by blocking impulse flow in dopaminergic neurons .


Physical And Chemical Properties Analysis

Gamma-Butyrolactone has a molar mass of 86.090 g·mol−1. It has a density of 1.1286 g/mL at 15 °C, and 1.1296 g/mL at 20 °C. It has a melting point of −43.53 °C and a boiling point of 204 °C .

Scientific Research Applications

1. Role in Antibiotic Production and Differentiation

GBL is notably involved in regulating antibiotic production and morphological differentiation in Streptomyces species. It functions as a small signaling molecule, with a molecular mechanism that has been recently elucidated. This finding highlights the importance of GBL in the regulation of specific antibiotic biosynthesis clusters (Takano, 2006).

2. Utility in Polymer Synthesis

Recent advances in polymer science have utilized GBL for the synthesis of poly(gamma-butyrolactone), a material ideal for tissue-engineering applications. The unique properties of this polymer, like its glass transition temperature, melting point, tensile strength, and bioresorbability, make it a significant material in the biomedical field (Moore, Adhikari, & Gunatillake, 2005).

3. Involvement in Catalytic Asymmetric Synthesis

GBL plays a role in the catalytic asymmetric synthesis of butenolides and butyrolactones. These compounds are central to many natural products and exhibit a range of biological activities, making them crucial for developing therapeutic agents. The enantioselective synthesis methods involving GBL have been a major focus in synthetic chemistry (Mao, Fañanás‐Mastral, & Feringa, 2017).

4. Role in Biosynthesis of Copolyesters

GBL is used in the biosynthesis of copolyesters, particularly in producing poly(3-hydroxybutyrate-co-4-hydroxybutyrate) by certain bacteria. These polymers are known for their biodegradability and are used in various applications, including medical and environmental technologies (Doi, Segawa, & Kunioka, 1990).

5. Utility in Electrolytes for Energy Storage

GBL is an important solvent in the field of energy storage. It is used in nonaqueous electrolytes for high energy lithium batteries and capacitors. Its unique properties affect the mobility and ionic association of various salts, which is crucial for the performance of these energy storage devices (Ue, 1994).

6. Applications in Green Solvent Research

Research on GBL and related compounds focuses on their potential as alternative green solvents. This is due to their favorable environmental and toxicological profiles, making them candidates for replacing more hazardous solvents in various industrial applications (Aparicio & Alcalde, 2009).

Safety And Hazards

Gamma-Butyrolactone is toxic and flammable . It is a strong mucous membrane irritant, as well as a mild skin irritant . It can penetrate the epidermis and cause rashes or eczema . It has a slightly narcotic effect .

properties

IUPAC Name

4,4,5,5-tetradeuteriooxolan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6O2/c5-4-2-1-3-6-4/h1-3H2/i1D2,3D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEJRWHAVMIAJKC-VEPVEJTGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)OC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(CC(=O)OC1([2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

90.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

gamma-Butyrolactone-d4

Synthesis routes and methods I

Procedure details

430 parts of 4-butyrolactone and 47 parts of trimethylbenzylammonium chloride are initially taken in a 1 l stirred reactor which is equipped with a thermometer, inlet tubes for phosgene and hydrogen chloride and 2 low-temperature coolers set at -20° C. and -70° C. respectively. The mixture is heated to 130° C. 560 parts of phosgene and 120 parts of hydrogen chloride are passed in over 5.5 hours. Thereafter, nitrogen is passed in until the reaction mixture no longer contains any phosgene. Working up by distillation gives 620 g of 4-chlorobutyryl chloride and 30.5 g of butyrolactone. The distillation residue of 75 g, which consists of the catalyst and chlorobutyroyloxybutyryl chloride, can be reused for further batches. The yield of 4-chlorobutyryl chloride is 88 mol %, based on butyrolactone used.
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Synthesis routes and methods II

Procedure details

A solution of 2-benzoylpyrrole (II, 20.0 g, 117 mmoles) in 50 mL of anhydrous tetrahydrofuran was added dropwise to a nitrogen blanketed stirred suspension of sodium hydride (129 mmoles) in 300 mL of anhydrous tetrahydrofuran over the course of 30 minutes. The reaction mixture was stirred under a nitrogen atmosphere for 1 hour after which gas evolution had ceased. The tetrahydrofuran was then evaporated under reduced pressure to leave the 1-sodio-2-benzoylpyrrole as a yellow solid gamma-Butyrolactone (11.0 g, 128 mmoles) was added to the solid and this mixture was protected from moisture with a calcium sulfate drying tube and heated to 135° C. for 5 hours. After being cooled to room temperature, the resulting solid was dissolved in 1% aqueous sodium hydroxide (500 mL) and extracted with ethyl ether (2×300 mL). The aqueous phase was then acidified to pH 2 by dropwise addition of concentrated hydrochloric acid with vigorous stirring. The acidified aqueous solution was extracted with two portions of ethyl acetate (350 mL, 150 mL) and the combined ethyl acetate extracts were dried over anhydrous sodium sulfate and evaporated under reduced pressure to give 4-(2-benzoylpyrrol-1-yl)butyric acid (III, 27.61 g, 92%). 1H NMR (CDCl3): delta 2.18 (m, 2H), 2.40 (t, J=7 Hz), 4.48 (t, J=7 Hz, 2H), 6.17 (m, 1H), 6.75 (m, 1H); 6.99 (m, 1H), 7.41-7.55 (complex m, 3H), 7.77 (m, 2H). This acid was of sufficient purity to proceed with the esterification step without further purification.
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Synthesis routes and methods III

Procedure details

In a manner similar to that described in Example 1 15 mL/h of 2,5-dihydrofuran and 32 mL/h of water were passed at 220° C. over 149 g of a catalyst containing copper and magnesium on silicon dioxide (composition: copper, calculated as Cuo: 43.0 wt %; magnesium, calculated as MgO: 18.0 wt %; silicate, calculated as SiO2 : 35.0 wt %; barium, calculated as BaO: 1 wt %; chromium, calculated as Cr2O3 : 0.6 wt %; zinc, calculated as ZnO: 0.4 wt %; sodium, calculated as Na2O: 0.2 wt %; the remainder being predominantly carbonate; all data based on the total weight of the catalyst; prepared by concurrent precipitation from a solution of the metal salts and sodium silicate (waterglass) with sodium carbonate, drying of the precipitate, extrusion to extrudates using talcum as molding auxiliary and calcination at 500° C., and reduction in a manner similar to that described in Example 1). At a conversion of 97%, γ-butyrolactone was obtained with a selectivity of 85% (2,3-dihydrofuran: 1.4%; furan: 3%; tetrahydrofuran: 9%; n-butanol: 1%; remainder: small amounts of various non-analyzed low-boiling fractions).
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Synthesis routes and methods IV

Procedure details

In a manner similar to that described in Example 1 10 mL/h of 2,3-dihydrofuran and 8 mL/h of water were passed at 220° C. in a stream of carrier gas comprising 13 L/h of hydrogen over 47 g of the rhenium-on-activated charcoal catalyst described in Example 5 (reactor volume: 100 mL). At a conversion of 99.5%, γ-butyrolactone was formed with a selectivity of 98% (tetrahydrofuran: 0.3%; 4-hydroxybutyraldehyde: 0.5%; remainder: small amounts of various non-analyzed low-boiling fractions).
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Synthesis routes and methods V

Procedure details

In a manner similar to that described in Example 1, 16 mL/h of 2,5-dihydrofuran and 30 mL/h of water were passed at 230° C. over 253 g of the commercially available copper chromite catalyst marketed by Suedchemie, Munich and bearing the connotation G 22 (composition according to sales brochure: 37% of Cu; 46% of Cr2O3 ; 13% of BaO; reduction in a manner similar to that described in Example 1). At a conversion of 71%, γ-butyrolactone was formed with a selectivity of 67% (2,3-dihydrofuran: 8%; furan: 3%; tetrahydrofuran: 2%; n-butanol: 1%; 4-hydroxybutyraldehyde: 0.5%; remainder: various non-analyzed low-boiling fractions).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
gamma-Butyrolactone-d4
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gamma-Butyrolactone-d4
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gamma-Butyrolactone-d4
Reactant of Route 4
gamma-Butyrolactone-d4
Reactant of Route 5
gamma-Butyrolactone-d4
Reactant of Route 6
gamma-Butyrolactone-d4

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